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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978

Welcome to the technical support center for the synthesis of high-purity Vinclozolin M2. This
resource provides troubleshooting guides and frequently asked questions (FAQSs) to assist
researchers, scientists, and drug development professionals in overcoming common
challenges during the synthesis and purification of Vinclozolin M2.

Frequently Asked Questions (FAQSs)

Q1: What is Vinclozolin M2?

Vinclozolin M2, also known as N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is an
active metabolite of the fungicide Vinclozolin.[1][2] It is an antagonist of the androgen receptor
and is a subject of interest in toxicological and endocrine disruption research.[1][3][4][5]

Q2: What are the primary challenges in synthesizing high-purity Vinclozolin M2?

The synthesis of high-purity Vinclozolin M2 can be challenging due to several factors inherent
to its chemical structure. These include potential side reactions during amide bond formation,
difficulty in purification due to the presence of a tertiary alcohol, and the potential for
degradation of the vinyl group under harsh reaction conditions.

Q3: What is a common synthetic route for Vinclozolin M2?

While Vinclozolin M2 is primarily known as a metabolite, a plausible laboratory synthesis would
involve the coupling of 2-hydroxy-2-methyl-3-butenoic acid (or its activated derivative) with 3,5-
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dichloroaniline. This typically requires a coupling agent to facilitate the amide bond formation.
Q4: How can the purity of Vinclozolin M2 be assessed?

The purity of Vinclozolin M2 can be determined using standard analytical techniques such as
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and the identity
can be confirmed by Mass Spectrometry (MS).[6] Nuclear Magnetic Resonance (NMR)
spectroscopy is also crucial for structural elucidation and purity assessment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of
Vinclozolin M2, based on a proposed synthetic workflow.

Proposed Synthetic Workflow for Vinclozolin M2
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Proposed Synthesis of Vinclozolin M2
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Caption: Proposed experimental workflow for the chemical synthesis of Vinclozolin M2.

Problem 1: Low Yield of Crude Vinclozolin M2
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Possible Cause

Suggested Solution

Expected Outcome

Incomplete activation of the

carboxylic acid

Ensure the activating agent
(e.g., thionyl chloride) is fresh
and used in slight excess.
Monitor the reaction by IR
spectroscopy to confirm the
disappearance of the

carboxylic acid O-H stretch.

Increased conversion to the
activated acid derivative,
leading to a higher yield of the

final product.

Side reactions of the amine

Add the 3,5-dichloroaniline
solution slowly to the activated
carboxylic acid at a low
temperature (e.g., 0 °C) to
control the reaction rate and
minimize side product

formation.

Reduced formation of
byproducts and improved yield
of the desired amide.

Hydrolysis of the activated acid

Perform the reaction under
anhydrous conditions. Use dry
solvents and glassware, and
conduct the reaction under an
inert atmosphere (e.g.,

nitrogen or argon).

Minimized hydrolysis of the
activated acid, preserving it for
the desired amide coupling

reaction.

Poor nucleophilicity of 3,5-

dichloroaniline

The two chlorine atoms are
electron-withdrawing, reducing
the nucleophilicity of the
amine. A stronger, non-
nucleophilic base may be
required to facilitate the
reaction, or a more reactive

acylating agent could be used.

Improved reaction kinetics and
higher conversion to the amide

product.

Problem 2: Difficulty in Purifying Vinclozolin M2
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Possible Cause

Suggested Solution

Expected Outcome

Co-elution of impurities during

column chromatography

Optimize the solvent system
for column chromatography. A
gradient elution from a non-
polar solvent (e.g., hexanes) to
a moderately polar solvent
(e.g., ethyl acetate) may be
effective. Consider using a
different stationary phase if
silica gel is not providing

adequate separation.

Improved separation of
Vinclozolin M2 from structurally

similar impurities.

Product is an oil or low-melting
solid, making recrystallization
difficult

Attempt recrystallization from a
variety of solvent systems. If
direct recrystallization fails,
consider trituration with a non-
polar solvent to induce
crystallization or remove oily

impurities.

Formation of a crystalline solid,
which is typically of higher

purity.

Presence of unreacted 3,5-

dichloroaniline

Wash the crude product with a
dilute acidic solution (e.g., 1M
HCI) during the workup to
protonate and remove the
basic aniline starting material

into the aqueous phase.

Removal of the starting amine,
simplifying the subsequent

purification steps.

Product degradation on silica

gel

The tertiary alcohol in
Vinclozolin M2 could be
susceptible to elimination on
acidic silica gel. Use a neutral
or basic alumina for
chromatography, or deactivate
the silica gel with a small
amount of triethylamine in the

eluent.

Minimized degradation of the
product during purification,
leading to higher recovery of

pure Vinclozolin M2.
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Possible Cause

Suggested Solution

Expected Outcome

Dehydration of the tertiary
alcohol

Avoid high temperatures and

strongly acidic conditions

during workup and purification.

The tertiary alcohol can
undergo elimination to form an

undesired alkene.

Preservation of the tertiary
alcohol functional group in the

final product.

Polymerization of the vinyl

group

Store the purified product at a
low temperature and protected
from light. Consider adding a
radical inhibitor if
polymerization is suspected

during the reaction or storage.

Enhanced stability and shelf-
life of the high-purity

Vinclozolin M2.

Oxidation of the product

Store the final compound
under an inert atmosphere to
prevent slow oxidation over

time.

Long-term stability of the
purified product.

Experimental Protocols

Note: The following are generalized protocols and may require optimization.

Protocol 1: Synthesis of Vinclozolin M2

 Activation of 2-hydroxy-2-methyl-3-butenoic acid:

o Dissolve 2-hydroxy-2-methyl-3-butenoic acid in an anhydrous solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

o Cool the solution to O °C.

o Slowly add a slight molar excess of an activating agent (e.g., oxalyl chloride or thionyl

chloride).
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o Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2
hours, or until the reaction is complete (monitored by TLC or IR).

o Remove the solvent and excess activating agent under reduced pressure.

e Amide Coupling:

[e]

Dissolve the activated carboxylic acid in anhydrous DCM.

o

In a separate flask, dissolve 3,5-dichloroaniline and a non-nucleophilic base (e.qg.,
triethylamine or diisopropylethylamine) in anhydrous DCM.

o

Cool the aniline solution to 0 °C and slowly add the activated carboxylic acid solution.

[¢]

Allow the reaction to warm to room temperature and stir overnight.
o Workup and Purification:
o Quench the reaction with water.

o Separate the organic layer and wash sequentially with dilute HCI, saturated sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purity Analysis by HPLC

e Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
o Stationary Phase: C18 reverse-phase column.
e Detection: UV at 220 nm and 254 nm.

e Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
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Vinclozolin M2 and Androgen Receptor Signaling

Vinclozolin and its metabolites, M1 and M2, are known to act as antagonists to the androgen
receptor.[3][4] This interaction can disrupt normal endocrine signaling. The diagram below
illustrates the antagonistic action of Vinclozolin M2 on androgen receptor signaling.

Mechanism of Androgen Receptor Antagonism by Vinclozolin M2
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Caption: Vinclozolin M2 competitively inhibits androgen receptor signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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